N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a phenyl ring, which is further connected to an acetamide group substituted with an ethylthio phenyl group. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of action
Imidazole-containing compounds and benzothiazole derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific targets of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide” would depend on its specific structure and properties.
Mode of action
These compounds typically exert their effects by binding to their targets and modulating their activity . The exact mode of action of “this compound” would need to be determined through experimental studies.
Biochemical pathways
Imidazole-containing compounds and benzothiazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . The pathways affected by “this compound” would be determined by its specific targets and mode of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure and properties . The ADME properties of “this compound” would need to be determined through experimental studies.
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action . The effects of “this compound” would need to be determined through experimental studies.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . The influence of these factors on “this compound” would need to be determined through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution on Phenyl Ring: The benzimidazole derivative is then subjected to electrophilic aromatic substitution to introduce the phenyl group at the 4-position.
Acetamide Formation: The substituted benzimidazole is reacted with an appropriate acylating agent to form the acetamide linkage.
Introduction of Ethylthio Group: Finally, the ethylthio group is introduced via nucleophilic substitution using an ethylthiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylacetamide: Lacks the ethylthio group, which may affect its lipophilicity and biological activity.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an ethylthio group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of the ethylthio group, which can significantly influence its chemical and biological properties. This group may enhance the compound’s ability to interact with lipid membranes and increase its overall stability and efficacy in various applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-2-28-19-13-7-16(8-14-19)15-22(27)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGFZIOWDLJJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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